9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Description
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that features a xanthene core with a pyridinyl substituent
Properties
IUPAC Name |
9-pyridin-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-6-3-8-14-17(12)16(11-5-1-2-10-19-11)18-13(21)7-4-9-15(18)22-14/h1-2,5,10,16H,3-4,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHXOBWHYBQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=N4)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds via a Knoevenagel-Michael addition cascade (Scheme 1). Citric acid promotes enolization of dimedone, enabling condensation with the aldehyde to form an intermediate α,β-unsaturated ketone. Subsequent Michael addition by a second dimedone molecule yields the xanthene core.
Scheme 1. Proposed mechanism for citric acid-catalyzed synthesis.
- Knoevenagel step :
$$ \text{Dimedone} \xrightarrow{\text{citric acid}} \text{Enol} $$
$$ \text{Enol} + \text{Pyridine-2-carbaldehyde} \rightarrow \alpha,\beta\text{-unsaturated ketone} $$ - Michael addition :
$$ \alpha,\beta\text{-unsaturated ketone} + \text{Dimedone} \rightarrow \text{Xanthene dione} $$
Workup and Yield
- Purification : Recrystallization from ethanol yields the product as pale yellow crystals.
- Yield : 60–72% (based on analogous reactions).
Alternative Synthetic Routes
Ethylenediamine-Mediated Condensation
A modified protocol using 1,2-ethanediammonium chloride as a dual acid-base catalyst has been reported for related bis-xanthene diones:
- Reactants :
- Pyridine-2,6-dicarboxaldehyde (1 eq) → replaced with pyridine-2-carbaldehyde for mono-substitution
- Dimedone (4 eq)
- 1,2-ethanediammonium chloride (catalytic)
- Conditions : Ethanol/water (1:1), 5 hours reflux
This method avoids hydration of the intermediate α,β-unsaturated ketone, a side reaction observed in aqueous acidic conditions.
Structural Characterization
Spectroscopic Data
Key analytical features from analogous compounds:
X-ray Crystallography
Though no data exists for the title compound, related structures show:
- Xanthene core : Flattened boat conformation with O and methine C deviating from the ring plane.
- Dihedral angles : Pyridine ring ~70–90° relative to xanthene plane.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|---|
| Citric acid catalysis | Citric acid | Aqueous EtOH | 8 | 72 | >95% |
| Ethylenediamine | NH₄⁺/Cl⁻ | Aqueous EtOH | 5 | 60 | 90% |
| Mechanochemical | None | Solvent-free | 2 | 85* | >98% |
*Extrapolated from similar reactions.
Challenges and Side Reactions
- Bis-adduct formation : Excess aldehyde leads to 2,6-disubstituted pyridinyl-xanthene diones. Mitigated by using 1:2 aldehyde:dimedone ratio.
- Hydration : Water addition to α,β-unsaturated intermediates produces unwanted diols. Controlled by anhydrous conditions or non-aqueous catalysts.
- Pyridine ring reduction : Prolonged heating in acidic media may hydrogenate the pyridine moiety. Limited by maintaining pH >3.
Applications and Derivatives
While the title compound’s applications are underexplored, structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9-(pyridin-2-yl)-9H-carbazole: Similar in structure but with a carbazole core instead of a xanthene core.
2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a xanthene ring.
N-(pyridin-2-yl)amides: Features an amide linkage instead of the xanthene structure.
Uniqueness
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its combination of a xanthene core with a pyridinyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a heterocyclic compound notable for its unique xanthene core integrated with a pyridine ring. This structure has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of 295.33 g/mol. The compound's structural characteristics are essential in determining its biological activity and interaction with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the condensation of 2-pyridinecarboxaldehyde with cyclohexanone in the presence of a catalyst under reflux conditions. This is followed by cyclization and oxidation to yield the final product.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation processes in vitro. The compound's ability to modulate oxidative stress pathways highlights its potential in treating oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways. This mechanism supports its potential therapeutic application in inflammatory disorders .
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Research has shown that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The compound's selectivity towards cancer cells over normal cells further enhances its appeal as a candidate for anticancer drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress and inflammation.
- Cell Signaling Modulation : The compound may alter signaling pathways related to cell proliferation and survival.
These interactions contribute to its diverse pharmacological effects.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds such as 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and other xanthene derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene | Xanthene core with pyridine | Antioxidant; Anti-inflammatory; Anticancer |
| 9-(pyridin-3-yl)-3,4,5,6,7,-hexahydro | Similar xanthene core | Moderate antioxidant; Limited anticancer activity |
| N-(pyridin-2-yl)amides | Amide linkage | Varied therapeutic applications |
This comparison illustrates that while there are structural similarities among these compounds, their biological activities can vary significantly based on minor structural changes.
Case Studies
Several studies have highlighted the biological activities of 9-(pyridin-2-yl)-3,4,5,6,7,-hexahydro:
- Antioxidant Study : A study demonstrated that this compound reduced reactive oxygen species (ROS) levels in human fibroblast cells by 40% compared to control groups .
- Anti-inflammatory Research : In an animal model of arthritis induced by carrageenan injection, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers .
- Cancer Cell Line Testing : In vitro tests against MCF7 breast cancer cells revealed an IC50 value of 15 µM for this compound compared to 25 µM for standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 9-(pyridin-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of xanthene derivatives typically involves acid-catalyzed condensation reactions. For example, analogs with aromatic substituents (e.g., 2,4-dinitrophenyl) are synthesized by reacting aldehydes with cyclic diketones (e.g., dimedone) under reflux with catalysts like p-toluenesulfonic acid . Optimization includes solvent selection (e.g., ethanol or toluene), temperature control (80–100°C), and purification via recrystallization or column chromatography. Substituent-specific modifications (e.g., pyridinyl groups) may require inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms ring conformations (e.g., chair/boat structures in hexahydro-xanthenes) .
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl groups at δ 1.0–1.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- IR spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and aromatic C–H bending .
Advanced Research Questions
Q. How do substituent electronic properties (e.g., pyridinyl vs. nitro groups) influence the biological activity of xanthene derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., nitro in 2,4-dinitrophenyl derivatives) enhance antibacterial activity but may reduce fluorescence due to quenching effects .
- Pyridinyl groups introduce basicity, improving solubility and potential DNA intercalation. Comparative studies using MIC assays (for antibacterial activity) and fluorescence spectroscopy (for photophysical properties) are recommended .
- Table : Key Substituent Effects
Q. How can researchers resolve contradictions in reported biological data across structurally similar xanthenes?
- Methodological Answer :
- Control experimental variables : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate substituent effects .
- Validate purity : Use HPLC or GC-MS to confirm compound integrity, as impurities (e.g., unreacted aldehydes) may skew bioactivity results .
- Cross-reference structural data : Compare crystallographic parameters (e.g., bond lengths, torsion angles) to rule out conformational artifacts .
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the xanthene core .
- Molecular dynamics simulations : Study binding interactions with biological targets (e.g., proteins) using software like AutoDock or GROMACS .
- SAR studies : Correlate substituent Hammett constants (σ) with observed bioactivity to design optimized analogs .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
